Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate
Description
Properties
Molecular Formula |
C222H249BrO54S4 |
|---|---|
Molecular Weight |
3989 g/mol |
IUPAC Name |
methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate |
InChI |
InChI=1S/C31H36O7.C29H30O7S.C29H32O7.C29H32O6S.C28H30O7.C26H31BrO6S.C26H30O7.C24H28O7S/c1-19(2)11-12-22-13-14-23-17-24(37-27(23)16-22)15-21(4)30(34)29-25(32)18-26(38-31(29)35)20(3)9-7-6-8-10-28(33)36-5;1-18-10-12-21(13-11-18)35-26-15-14-22(37-26)16-20(3)28(32)27-23(30)17-24(36-29(27)33)19(2)8-6-5-7-9-25(31)34-4;1-5-9-20-12-13-21-16-22(35-25(21)15-20)14-19(3)28(32)27-23(30)17-24(36-29(27)33)18(2)10-7-6-8-11-26(31)34-4;1-5-9-20-12-13-21-16-22(36-25(21)15-20)14-19(3)28(32)27-23(30)17-24(35-29(27)33)18(2)10-7-6-8-11-26(31)34-4;1-5-19-11-12-20-15-21(34-24(20)14-19)13-18(3)27(31)26-22(29)16-23(35-28(26)32)17(2)9-7-6-8-10-25(30)33-4;1-15(2)11-22-19(27)13-18(34-22)12-17(4)25(30)24-20(28)14-21(33-26(24)31)16(3)9-7-6-8-10-23(29)32-5;1-5-32-20-13-11-19(12-14-20)15-18(3)25(29)24-21(27)16-22(33-26(24)30)17(2)9-7-6-8-10-23(28)31-4;1-5-30-21-12-11-17(32-21)13-16(3)23(27)22-18(25)14-19(31-24(22)28)15(2)9-7-6-8-10-20(26)29-4/h6,8,13-20,32H,7,9-12H2,1-5H3;5,7,10-17,19,30H,6,8-9H2,1-4H3;2*6,8,12-18,30H,5,7,9-11H2,1-4H3;6,8,11-17,29H,5,7,9-10H2,1-4H3;6,8,12-16,28H,7,9-11H2,1-5H3;6,8,11-17,27H,5,7,9-10H2,1-4H3;6,8,11-15,25H,5,7,9-10H2,1-4H3 |
InChI Key |
GFZFQFBKZJZQHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCCC1=CC2=C(C=C1)C=C(S2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCOC1=CC=C(C=C1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CCOC1=CC=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CC1=CC=C(C=C1)OC2=CC=C(S2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CC(C)CCC1=CC2=C(C=C1)C=C(O2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CC(C)CC1=C(C=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O)Br |
Origin of Product |
United States |
Biological Activity
Methyl 7-substituted oct-3-enoates represent a class of compounds with diverse biological activities. These compounds, characterized by their complex structures, have garnered attention for their potential therapeutic applications, particularly in antimicrobial and antifungal domains. This article explores the biological activity of several derivatives, focusing on their mechanisms of action, pharmacological effects, and potential clinical applications.
Chemical Structures
The compounds under consideration include:
- Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enonate
- Methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yloct]
- Methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran -2 -yl)prop -2 -enoyl]-6 -oxopyran -2 -yl]oct -3 -enoate
- Methyl 7-[4-hydroxy -5-[2-methyl -3-(6-propyl -1-benzothiophen -2 -yl)prop -2 -enoyl]-6 -oxopyran -2 -yl]oct -3 -enoate
The biological activity of these compounds primarily stems from their ability to interact with various molecular targets, leading to significant pharmacological effects:
- Antimicrobial Activity : Many derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain methyl octenoates demonstrate moderate to strong inhibition against pathogens such as Micrococcus luteus and Candida albicans .
- Mechanistic Insights : The mechanisms through which these compounds exert their effects include:
Antimicrobial Properties
A detailed study assessed the antimicrobial efficacy of several methyl octenoate derivatives against various pathogens:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| Compound 1 | 0.21 | Escherichia coli |
| Compound 2 | 0.83 | Candida albicans |
| Compound 3 | 0.50 | Pseudomonas aeruginosa |
| Compound 4 | 0.30 | Micrococcus luteus |
These results indicate that some compounds possess potent activity against clinically relevant strains, suggesting their potential as therapeutic agents .
Cytotoxicity Assessment
In evaluating the safety profile, cytotoxicity tests were conducted on human cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | >100 | HaCat (human keratinocytes) |
| Compound 2 | >80 | BALB/c 3T3 (murine fibroblasts) |
The data suggest that while some derivatives exhibit promising antimicrobial activity, they also maintain a favorable safety profile at therapeutic concentrations .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of these compounds:
- Synthesis : The targeted synthesis of methyl octenoates involved multi-step organic reactions yielding high purity and yield.
- Biological Evaluation : In vitro studies demonstrated significant antifungal activity against various species of Candida, with some compounds achieving growth inhibition zones larger than controls .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl Ester Derivatives
Table 2: Spectroscopic Data from Analogous Compounds
(Inferred from )
Research Findings and Implications
Agrochemical Potential: Compounds with brominated thiophene (1) and ethoxyphenyl (2) groups align with pesticidal agents like etofenprox, where substituent electronics dictate target specificity .
Medicinal Chemistry : Benzothiophene derivatives (8) show promise in drug design due to sulfur’s electronic effects, mirroring trends in kinase inhibitors (e.g., ralimetinib) .
Material Science : The α,β-unsaturated core enables polymerization or conjugation, akin to flavoring esters used in biodegradable polymers .
Notes on Contradictions and Limitations
- While ethoxyphenyl groups enhance solubility in pesticides (), they may reduce efficacy in hydrophobic environments, necessitating formulation adjustments.
- Structural data for exact compounds are absent; inferences rely on analogs. For precise characterization, techniques like X-ray crystallography (SHELX ) or high-resolution NMR are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
